Chemical structure and properties of 2-amino-N-phenylthiophene-3-carboxamide
Chemical structure and properties of 2-amino-N-phenylthiophene-3-carboxamide
An In-Depth Technical Guide to 2-amino-N-phenylthiophene-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiophene-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of a key exemplar, 2-amino-N-phenylthiophene-3-carboxamide (CAS No: 50273-33-1).[2] We will dissect its chemical architecture, delineate a robust synthetic pathway, and contextualize its significance within contemporary drug discovery, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Molecular Structure and Physicochemical Characteristics
The foundational structure of 2-amino-N-phenylthiophene-3-carboxamide consists of a thiophene ring substituted with an amino group at the C2 position and an N-phenylcarboxamide moiety at the C3 position. This specific arrangement of functional groups is critical to its chemical reactivity and biological function.
A crucial stereochemical feature in related 2-amino-3-aroylthiophenes is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between one of the amino protons (at C2) and the carbonyl oxygen of the carboxamide group (at C3).[3][4] This interaction imparts significant conformational rigidity to the molecule, which is often a determining factor in its binding affinity to target proteins.[4][5]
Core Physicochemical Properties
A summary of the key identifiers and properties of 2-amino-N-phenylthiophene-3-carboxamide is presented below.
| Property | Value | Reference |
| CAS Number | 50273-33-1 | [2][6] |
| Molecular Formula | C₁₁H₁₀N₂OS | [2] |
| Molecular Weight | 218.28 g/mol | [2] |
| Hazard | Irritant | [2] |
Synthesis and Spectroscopic Characterization
The most versatile and widely adopted method for constructing the 2-aminothiophene scaffold is the Gewald three-component reaction.[7][8][9] This one-pot synthesis is valued for its operational simplicity and efficiency, combining a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[9][10]
Synthetic Workflow: Gewald Reaction
The synthesis of 2-amino-N-phenylthiophene-3-carboxamide can be achieved by reacting elemental sulfur with 2-cyano-N-phenylacetamide (the active methylene nitrile component).
Caption: High-level workflow for the synthesis of the title compound.
Detailed Synthetic Protocol
Materials:
-
2-cyano-N-phenylacetamide
-
Elemental Sulfur
-
Morpholine (or Triethylamine)
-
Ethanol (or DMF)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-cyano-N-phenylacetamide (0.1 mol) and elemental sulfur (0.1 mol, 3.2 g) in ethanol (50 mL).
-
Catalyst Addition: To this stirred suspension, add morpholine (0.1 mol, 8.7 mL) dropwise over 15 minutes. The addition is exothermic, and the reaction mixture will turn dark.
-
Reaction: Continue stirring the mixture at room temperature for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. A precipitate will form.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine.
-
Purification: The crude product is purified by recrystallization from hot ethanol to yield the final 2-amino-N-phenylthiophene-3-carboxamide as a crystalline solid.[9]
Spectroscopic Characterization
The structural identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of 2-amino-N-phenylthiophene-3-carboxamide is expected to show distinct signals for the aromatic protons of the phenyl group, the thiophene proton, a broad singlet for the C2-amino (NH₂) protons, and a singlet for the amide (NH) proton.[11]
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of essential functional groups. Expect to see N-H stretching vibrations for the primary amine and the secondary amide (around 3400-3200 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C=C stretching for the aromatic rings.[11]
-
Mass Spectrometry (MS): Mass analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 218.28 g/mol .[2]
Biological Activity and Therapeutic Applications
The 2-aminothiophene-3-carboxamide scaffold is a prolific source of biologically active molecules, with derivatives demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][11] For 2-amino-N-phenylthiophene-3-carboxamide and its analogs, the most promising therapeutic area is oncology, where they function primarily as kinase inhibitors.[12][13]
Mechanism of Action: Kinase Inhibition
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiophene carboxamide derivatives have been identified as potent inhibitors of several key kinases involved in tumor growth and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several thiophene carboxamide derivatives have been reported as potent VEGFR-2 inhibitors, thereby exerting anti-angiogenic effects.[14][15]
-
Atypical Protein Kinase C (aPKC) Inhibition: aPKC isoforms are involved in signaling pathways that control cell polarity and proliferation.[12] They are required for inflammatory responses and vascular permeability induced by factors like VEGF and TNF-α. Phenylthiophene-based molecules have been shown to be effective inhibitors of aPKC, blocking these downstream effects and suggesting therapeutic potential in diseases involving inflammation and vascular leakage, such as diabetic macular edema.[12]
Caption: Integrated workflow from synthesis to lead optimization.
Conclusion and Future Directions
2-amino-N-phenylthiophene-3-carboxamide is a synthetically accessible and highly versatile chemical scaffold. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases like VEGFR-2 and aPKC. The established synthetic routes and clear structure-activity relationships make this compound class an attractive starting point for further optimization in drug discovery programs. Future research should focus on modifying the phenyl ring and the thiophene core to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic efficacy of the most promising analogs.
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